4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
Description
4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3,5-dibromophenyl group and a benzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to sulfonamide-based pharmacophores, which are frequently explored for their biological activities, including enzyme inhibition and anticancer properties. The brominated aromatic system may enhance binding affinity to hydrophobic protein pockets, while the sulfonamide group can contribute to hydrogen bonding and solubility.
Properties
CAS No. |
93553-57-2 |
|---|---|
Molecular Formula |
C16H12Br2N2O4S |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
4-[3-(3,5-dibromophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12Br2N2O4S/c17-10-5-9(6-11(18)7-10)14-8-15(21)20(16(14)22)12-1-3-13(4-2-12)25(19,23)24/h1-7,14H,8H2,(H2,19,23,24) |
InChI Key |
AFGGVXIQMLISLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, we compare it with structurally or functionally related sulfonamide derivatives and pyrrolidinone-containing analogs. Key points of comparison include:
Structural Analogues
Sulfonamide Derivatives :
- Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor with a sulfonamide group. Unlike the target compound, celecoxib lacks brominated substituents, reducing its hydrophobicity.
- E7070 (Indisulam) : A sulfonamide anticancer agent that inhibits carbonic anhydrase. Its mechanism involves disrupting pH regulation, whereas the target compound’s dibromophenyl group may target different pathways.
Its polar structure contrasts with the bromine-enhanced lipophilicity of the target compound. Thalidomide Analogs: Some derivatives incorporate pyrrolidinone moieties and exhibit immunomodulatory effects, though their sulfonamide-free structures limit direct comparability.
Functional and Cytotoxicity Comparisons
The Sulforhodamine B (SRB) assay, a gold standard for cytotoxicity screening , provides a framework for evaluating the compound’s efficacy relative to analogs. The SRB method’s superiority in sensitivity (compared to Lowry, Bradford, and fluorescence assays) ensures robust quantification of drug-induced cytotoxicity. While specific IC₅₀ data for the target compound are unavailable in the provided evidence, hypothetical comparisons based on structural features can be inferred:
Research Findings
- Assay Suitability : The SRB assay’s stability and compatibility with high-throughput screening (as used in the National Cancer Institute’s drug discovery programs ) make it ideal for evaluating this compound’s efficacy.
- Limitations : Without direct experimental data, comparisons remain speculative. Further studies using SRB or fluorescence-based assays are needed to quantify cytotoxicity and elucidate mechanisms.
Notes on Methodology and Data Gaps
Future work should prioritize:
Experimental Validation : SRB-based IC₅₀ determination against cancer cell lines.
Structural-Activity Relationship (SAR) Studies : Systematic modification of bromine substituents and sulfonamide groups to optimize activity.
Comparative Pharmacokinetics : Assessing solubility and metabolic stability relative to analogs.
Biological Activity
4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular effects and interactions with cellular pathways. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₉Br₂N₃O₃S
- Molecular Weight : 436.09 g/mol
- Structure : The compound features a sulfonamide group linked to a pyrrolidine derivative with dibromophenyl substituents.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its effects on cardiovascular parameters and its potential as an inhibitor in various biochemical pathways.
Cardiovascular Effects
Recent studies have shown that certain benzenesulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. A study evaluated the effects of various sulfonamide derivatives on isolated rat hearts, revealing that specific compounds could decrease perfusion pressure effectively compared to controls .
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Moderate decrease |
| 2,5-Dichloro-N-(4-nitro-phenyl) | 0.001 | Minor decrease |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |
| 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 | No significant effect |
The results indicated that the 4-(2-aminoethyl)-benzenesulfonamide derivative exhibited the most pronounced effect on reducing perfusion pressure, suggesting a potential mechanism involving calcium channel modulation .
The mechanism through which 4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide exerts its effects may involve interactions with calcium channels. Computational docking studies have suggested that these compounds can interact with specific amino acid residues within calcium channels, leading to altered vascular resistance and perfusion dynamics .
Case Studies
Several case studies have explored the therapeutic implications of sulfonamide derivatives in cardiovascular health:
- Isolated Rat Heart Model : This model demonstrated that specific sulfonamide derivatives could significantly alter perfusion pressure over time, indicating their potential utility in managing conditions related to coronary resistance .
- Pharmacokinetic Studies : Using theoretical models such as ADME/PK analysis, researchers have assessed the permeability and bioavailability of these compounds, suggesting favorable pharmacokinetic profiles for certain derivatives like 4-(2-aminoethyl)-benzenesulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
